molecular formula C16H12FN3O2S B2446685 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide CAS No. 450342-78-6

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide

Cat. No.: B2446685
CAS No.: 450342-78-6
M. Wt: 329.35
InChI Key: PKNQLIUCPCHXDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a synthetic compound based on the privileged thieno[3,4-c]pyrazole heterocyclic scaffold, which is of significant interest in medicinal chemistry and drug discovery research . This molecule integrates a 4-fluorophenyl group at the 2-position and a planar furan-2-carboxamide moiety at the 3-position of the core structure. The electron-withdrawing nature of the 4-fluorophenyl substituent is a common feature in bioactive compounds designed to enhance binding affinity and metabolic stability . The fused, rigid thienopyrazole core is known to contribute to molecular planarity and is frequently explored for its potential to interact with various enzymatic targets . Compounds featuring the thienopyrazole scaffold have demonstrated a range of promising biological activities in scientific studies, suggesting this core's applicability in multiple research pathways. Published literature on closely related analogs indicates potential for antimicrobial , anti-inflammatory , and anticancer effects . The mechanism of action for such compounds often involves the inhibition of key enzymatic processes critical for cell proliferation and survival . For instance, some derivatives are investigated as inhibitors of specific protein kinases or other enzymes involved in signal transduction pathways . The structural design of this particular compound, with its furan carboxamide group, may favor interactions with hydrophobic and aromatic regions in enzyme active sites, making it a valuable chemical tool for probing disease mechanisms . This product is intended for research and development purposes in a controlled laboratory environment. It is not manufactured for use in humans or animals, nor is it approved for the diagnosis, treatment, or cure of any medical condition. All information presented is for informational purposes related to scientific investigation only. Handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2S/c17-10-3-5-11(6-4-10)20-15(12-8-23-9-13(12)19-20)18-16(21)14-2-1-7-22-14/h1-7H,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNQLIUCPCHXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide, and how can yield and purity be maximized?

  • Methodology : Utilize a stepwise approach inspired by analogous heterocyclic systems. For example, cold dimethylformamide (DMF) and phosphoryl chloride (POCl₃) can facilitate cyclization reactions under controlled temperatures (0–90°C). Post-synthesis, recrystallization using ethanol/water mixtures (70:30 v/v) improves purity, as demonstrated in similar furan-pyrazole hybrids . Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometric ratios of intermediates.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodology :

  • IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, furan ring vibrations at ~1500 cm⁻¹).
  • ¹H-NMR : Confirm substituent positions (e.g., fluorophenyl protons as doublets near δ 7.2–7.5 ppm, pyrazole protons as singlets at δ 6.8–7.0 ppm).
  • X-ray Crystallography : Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding between amide groups and solvent molecules) using single-crystal diffraction, as applied in structurally related thieno-pyrazoles .

Q. How can HPLC ensure batch-to-batch consistency in purity assessment?

  • Methodology : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient). Calibrate using a reference standard (≥98% purity) and monitor retention times. Adjust column temperature (25–40°C) and flow rate (1.0–1.5 mL/min) to resolve impurities, as validated for carboxamide derivatives .

Advanced Research Questions

Q. What strategies address discrepancies between in vitro and in vivo pharmacological data?

  • Methodology :

  • Solubility Optimization : Use co-solvents (e.g., DMSO:PEG 400) to enhance bioavailability, as poor solubility may explain reduced in vivo efficacy.
  • Metabolic Stability Assays : Perform liver microsome studies to identify metabolic hotspots (e.g., fluorophenyl or furan oxidation).
  • PK/PD Modeling : Corrogate plasma concentration-time profiles with target engagement using compartmental models .

Q. How can computational tools predict biological targets and structure-activity relationships (SAR)?

  • Methodology :

  • Molecular Docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina) using the compound’s 3D structure. Prioritize binding pockets with favorable ΔG values (< -8 kcal/mol).
  • MD Simulations : Assess ligand-protein stability over 100 ns trajectories (e.g., GROMACS). Key interactions (e.g., π-π stacking with fluorophenyl groups) can guide SAR for analogs .

Q. What in vivo models are suitable for evaluating neuroprotective or anticancer activity?

  • Methodology :

  • Xenograft Models : Subcutaneous implantation of tumor cells (e.g., HCT-116 colorectal cancer) with daily oral dosing (10–50 mg/kg). Monitor tumor volume and histopathology.
  • Neuroinflammation Models : Induce chronic constriction injury in rodents and measure cytokine levels (IL-6, TNF-α) after intrathecal administration. Compare with reference inhibitors .

Q. How should researchers resolve conflicting IC₅₀ values reported in enzyme inhibition assays?

  • Methodology :

  • Assay Standardization : Use identical buffer conditions (pH 7.4, 25°C) and enzyme sources (e.g., recombinant vs. tissue-extracted).
  • Positive Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity.
  • Statistical Analysis : Apply ANOVA to compare inter-lab variability and outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.